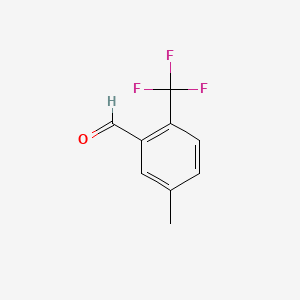

4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

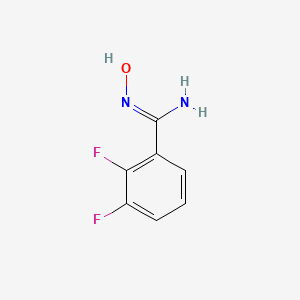

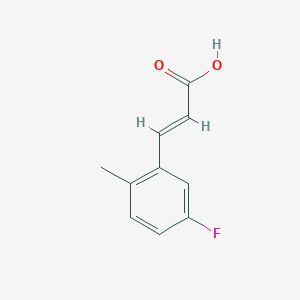

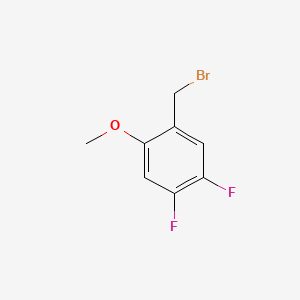

The compound “4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline” is an organic compound that contains an aniline group, a trifluoromethyl group, and a methylphenoxy group . Aniline is a primary amine that consists of a benzene ring attached to an amino group. The trifluoromethyl group is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom. The methylphenoxy group consists of a phenyl group attached to a methoxy group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The exact structure would depend on the specific locations of each of these groups on the ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aniline, trifluoromethyl, and methylphenoxy groups. Each of these groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the aniline group could participate in hydrogen bonding .科学的研究の応用

Synthesis and Characterization :

- Aniline derivatives, including those similar to 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline, have been studied for synthesis and characterization. For instance, in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, high yields and environmental friendliness are emphasized (Wen Zi-qiang, 2007).

- The properties of liquid crystals containing derivatives like 4-octyloxy-N-(benzylidene)aniline with trifluoromethyl groups have been investigated. These derivatives exhibit stable smectic phases and high orientational order, highlighting their potential in liquid crystal technologies (Miyajima et al., 1995).

Environmental and Health Monitoring :

- Bi-functionalized luminescent metal-organic frameworks (MOFs) have been developed for detecting biomarkers like 4-Aminophenol, which is relevant to aniline exposure in the human body. This advancement aids in monitoring human health and environmental contamination (Jin & Yan, 2021).

- Fe3O4 magnetic nanoparticles, studied for their ability to remove aniline compounds from aqueous solutions, demonstrate the potential of aniline derivatives in environmental remediation processes (Zhang et al., 2009).

Electro-optic and Photonic Applications :

- Novel polymers incorporating 4′-(4-nitrophenylazo)-N,N-bis(4-hydroxyphenyl)aniline exhibit high thermal stability and are suitable for electro-optic applications, showing the potential use of aniline derivatives in advanced material science (Suresh et al., 2003).

- The vibrational analysis of derivatives like 4-chloro-3-(trifluoromethyl)aniline has been conducted, offering insights into their potential use in non-linear optical (NLO) materials (Revathi et al., 2017).

Pharmaceutical and Chemical Synthesis :

- Aniline derivatives are investigated in the synthesis of pharmaceutical compounds, such as Novaluron, an insecticide. This highlights the role of such compounds in diverse chemical syntheses (Wen Zi-qiang, 2008).

- The potential of aniline derivatives in synthesizing novel antiandrogens has been explored, demonstrating their utility in medicinal chemistry (Tucker et al., 1988).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(2-methylphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c1-9-4-2-3-5-12(9)19-13-7-6-10(18)8-11(13)14(15,16)17/h2-8H,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZBVFOFDGUVDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。